2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound known for its unique structural and electronic properties. This compound belongs to the diketopyrrolopyrrole (DPP) family, which is widely studied for its applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a multi-step process. One common method starts with the condensation of furan-2-carboxaldehyde with 2,5-diaminoterephthalic acid in the presence of a suitable catalyst. This reaction forms the core pyrrolo[3,4-c]pyrrole structure. Subsequent alkylation with 2-ethylhexyl bromide under basic conditions introduces the 2-ethylhexyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors for OPVs and OFETs, contributing to advancements in flexible and wearable electronics.
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The conjugated system within the pyrrolo[3,4-c]pyrrole core allows for efficient charge transport and light absorption. In organic electronic applications, it acts as a donor material, facilitating the transfer of electrons or holes in devices like OPVs and OFETs. The molecular targets and pathways involved include the interaction with electron acceptors in OPVs and the formation of charge carriers in OFETs.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2-ethylhexyl)-3,6-di(thien-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar structure but with thiophene rings instead of furan rings.
2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another thiophene-based derivative.
Uniqueness
2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to the presence of furan rings, which impart different electronic properties compared to thiophene-based analogs. The furan rings can influence the compound’s solubility, stability, and overall electronic behavior, making it a distinct and valuable material for specific applications in organic electronics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-bis(furan-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O4/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJWIAJSUGVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CO3)C1=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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